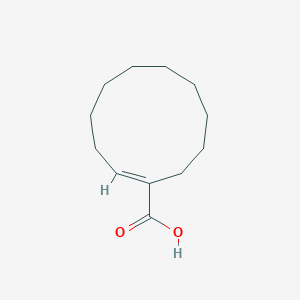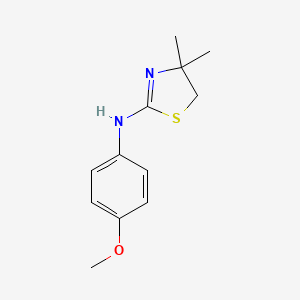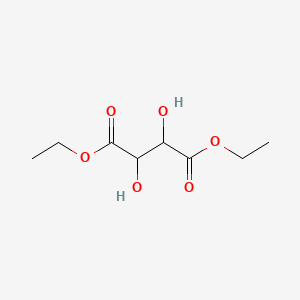
4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione is a chemical compound with the molecular formula C10H6F3NO4 and a molecular weight of 261.16 g/mol It is characterized by the presence of trifluoromethyl and nitrophenyl groups attached to a butane-1,3-dione backbone
Métodos De Preparación
The synthesis of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione typically involves the reaction of ethyl trifluoroacetate with p-nitroacetophenone in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4,4,4-Trifluoro-1-(4-aminophenyl)butane-1,3-dione.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines[][3].
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect cellular processes and biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione can be compared with similar compounds such as:
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: This compound lacks the nitro group, which can result in different chemical reactivity and biological activity.
4,4,4-Trifluoro-1-(2-naphthyl)butane-1,3-dione: The presence of a naphthyl group instead of a nitrophenyl group can lead to variations in physical and chemical properties
Propiedades
Número CAS |
425391-02-2 |
|---|---|
Fórmula molecular |
C10H6F3NO4 |
Peso molecular |
261.15 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-4-hydroxy-4-(4-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H6F3NO4/c11-10(12,13)9(16)5-8(15)6-1-3-7(4-2-6)14(17)18/h1-5,15H |
Clave InChI |
HMGLDQCVKKKFMH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(=CC(=O)C(F)(F)F)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol](/img/structure/B3433587.png)



![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3433604.png)

